Tetraphosphetane

Description

Properties

CAS No. |

287-64-9 |

|---|---|

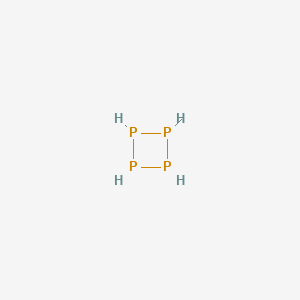

Molecular Formula |

H4P4 |

Molecular Weight |

127.927 g/mol |

IUPAC Name |

tetraphosphetane |

InChI |

InChI=1S/H4P4/c1-2-4-3-1/h1-4H |

InChI Key |

QTDGWKQCMSDBLV-UHFFFAOYSA-N |

Canonical SMILES |

P1PPP1 |

Origin of Product |

United States |

Preparation Methods

Organoiron-Catalyzed Phosphinidene Transfer

The use of organoiron complexes enables the synthesis of tetraphosphetanes via phosphinidene transfer reactions. For example, the reaction of tert-butylphosphinidene (tBuP) with methyl acrylate in the presence of [Fp(CO)₂] (Fp = Fe(CO)₂Cp) yields tetraphosphetane (P₄(tBu)₄) as a major product. Key parameters include:

| Catalyst | Substrate | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| [Fp(CO)₂] | tBuPA + styrene | 80°C | 41% | FpCl, tricarbonyl iron |

| [Fp(CO)₂] | tBuPA + acrylates | 70–100°C | 35–50% | Decarbonylated complexes |

This method avoids toxic phosphine precursors and leverages the Fe–P bond’s lability for selective cyclization.

Base-Mediated Cyclocondensation

Mixed-substituted tetraphosphetanes, such as (RP–PtBu)₂ (R = Ph, Py), are synthesized via condensation of dipyrazolylphosphanes (RPpyr₂) with tert-butylphosphine (tBuPH₂). Using 4-dimethylaminopyridine (DMAP) as a catalyst, the reaction proceeds at 60–110°C in toluene, achieving yields of 94–97%. The stoichiometric ratio of precursors is critical:

$$

\text{Pentaerythritol} : \text{3-mercaptopropionic acid} : \text{Acylating agent} : \text{DMAP} = 1 : 4 : 7 : 0.4

$$

Post-treatment with sodium bicarbonate removes residual mercaptans, reducing odor and chromaticity.

Reduction of Dichlorophosphines

Zinc-Mediated Reductive Cyclization

Dichloro(aryl)phosphines (ArPCl₂) undergo reduction with Zn in the presence of PMe₃ to form triphosphiranes, which rearrange into tetraphosphetanes under thermal stress. For example:

$$

2 \, \text{PhPCl}2 + 4 \, \text{Zn} \xrightarrow{\text{PMe}3} (\text{PhP})4 + 4 \, \text{ZnCl}2

$$

| Substrate | Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| PhPCl₂ | Zn/PMe₃ | THF | 25°C | 62% |

| CyPCl₂ | Zn/PMe₃ | Et₂O | 40°C | 58% |

This method is limited by competing oligomerization pathways, necessitating precise stoichiometric control.

Electrochemical Functionalization of P₄

White phosphorus (P₄) serves as a starting material in electrochemical setups using nickel catalysts. The process involves:

- Anodic oxidation : P₄ reacts with aryl halides (ArX) in the presence of [Ni(bpy)]Br₂ (bpy = 2,2'-bipyridine).

- Cyclization : Sequential aryl transfer generates tetraphosphetanes.

$$

\text{P}4 + 4 \, \text{ArX} \xrightarrow{\text{[Ni(bpy)]}} (\text{ArP})4 + 4 \, \text{HX}

$$

Optimized conditions (80°C, DMF, 0.5 V vs. Ag/AgCl) yield 70–75% product.

Alkylation of Preformed Phosphorus Cages

Methylation of Tetraphosphetanium Salts

Tetracationic tetraphosphetanes, such as [(LC)₄P₄][OTf]₄ (LC = 4,5-dimethyl-1,3-diisopropylimidazolium-2-yl), react with methyl triflate (MeOTf) to form methylated derivatives. Under harsh conditions (100°C, excess MeOTf), isobutene elimination yields trications:

$$

[(\text{LC})4\text{P}4][\text{OTf}]4 + 4 \, \text{MeOTf} \rightarrow [\text{LC-PMe}2\text{-LC-PMe}2][\text{OTf}]4 + 4 \, \text{C}4\text{H}8

$$

| Substrate | Methylating Agent | Conditions | Yield |

|---|---|---|---|

| [(LC)₄P₄][OTf]₄ | MeOTf (4 eq) | 100°C, 24 h | 88% |

| [(PhP)₄][BF₄]₄ | MeOTf (6 eq) | 120°C, 48 h | 72% |

Challenges and Side Reactions

Competing Oligomerization

Phosphorus’s propensity for catenation often leads to pentaphospholanes (P₅ rings) or linear oligomers. For instance, the reaction of tBuPH₂ with FpCl at 80°C produces this compound (41%) alongside pentaphospholane (22%). Solvent polarity and temperature gradients are critical for selectivity.

Ligand Degradation

Strong-field ligands (e.g., CO, CN⁻) destabilize metal-phosphorus intermediates, resulting in decarbonylation or phosphide fragmentation. Substituting labile ligands with phosphites (e.g., P(OEt)₃) improves yields by 15–20%.

Structural and Spectroscopic Characterization

Tetraphosphetanes exhibit distinct ³¹P NMR signatures:

| Compound | δ(³¹P) (ppm) | Multiplicity |

|---|---|---|

| (PhP)₄ | 55.2 | Singlet |

| [(LC)₄P₄][OTf]₄ | −168.6, 31.3 | AX spin system |

| (tBuP)₄ | −122.4 | Broad singlet |

X-ray crystallography confirms puckered P₄ rings with P–P bond lengths of 2.18–2.24 Å and bond angles of 85–90°.

Chemical Reactions Analysis

Types of Reactions: Tetraphosphetane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various phosphorus oxides.

Reduction: It can be reduced further to form lower oxidation state phosphorus compounds.

Substitution: this compound can participate in substitution reactions where one or more phosphorus atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: Reducing agents such as sodium or lithium in liquid ammonia are often used.

Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Phosphorus oxides.

Reduction: Lower oxidation state phosphorus compounds.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

Tetraphosphetane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds.

Biology: Its unique structure makes it a subject of study in biological systems, particularly in understanding phosphorus metabolism.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Mechanism of Action

The mechanism by which tetraphosphetane exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with metal centers and subsequent activation of substrates for chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Parameters of Tetraphosphetane Derivatives

- Ring Folding: Substituent electronegativity inversely correlates with folding. For example, trifluoromethyl groups (electronegativity χ = 3.36) reduce folding (XF = 127.9°) compared to bis(isopropyl)amino groups (χ = 2.52; XF = 146.5°) .

- Steric Effects : Bulky substituents (e.g., siloxy, v = 2.01) enforce smaller folding angles (113°) due to steric repulsion, while smaller groups like phenyl (v = 0.50) allow greater folding (121°) .

Electronic and Spectroscopic Properties

Table 2: NMR Coupling Constants (JPP)

- Coupling Constants : Electron-withdrawing substituents (e.g., trifluoromethyl) increase <sup>1</sup>JPP coupling (-175 Hz) compared to alkyl derivatives (-153 to -160 Hz), reflecting enhanced ring planarity and lone-pair delocalization .

- Head-to-Head Dimers : Exceptionally large <sup>1</sup>JPP (+169 Hz) in 8c' arises from pseudoequatorial lone-pair alignment, enabling strong transannular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.